Thunberginol C
Overview
Description
Thunberginol C is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. It is known for its various biological activities, including antimicrobial and antiallergic properties .
Mechanism of Action
Target of Action
Thunberginol C, a natural product isolated from Hydrangea macrophylla, has been found to exhibit anti-allergic and antimicrobial activities . The primary targets of this compound are the cells involved in allergic reactions and microbial infections .
Mode of Action
This compound inhibits the degranulation process in cells, which is a key step in the release of mediators involved in allergic reactions . It also inhibits the increase in intracellular free Ca2+ levels, an essential process for the degranulation and production of cytokines . This suggests that this compound interacts with its targets by modulating intracellular processes both before and after the increase in intracellular free Ca2+ levels .
Biochemical Pathways
This compound affects the biochemical pathways involved in allergic reactions and microbial infections. It inhibits the degranulation process and the production of cytokines, which are key components of the immune response . By inhibiting these processes, this compound can potentially reduce the symptoms associated with allergic reactions and microbial infections.
Result of Action
This compound has been found to have protective effects against stress-induced anxiety . It prevents corticosterone-induced neuronal cell death and reduces plasma TNF-α level, neuroinflammation, and oxidative stress . These molecular and cellular effects suggest that this compound could be a potential therapeutic agent for stress-induced neurological disorders .
Biochemical Analysis
Biochemical Properties
Thunberginol C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to protect human pulmonary epithelial cells (BEAS-2B) from injury induced by lipopolysaccharide (LPS) in vitro
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by protecting cortical neurons against neurotoxicity of corticosterone (CORT), a stress hormone . It also blocks CORT-induced hippocampal synaptic deficit via regulating Akt signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It prevents CORT-induced neuronal cell death and reduces plasma TNF-α level and neuroinflammation and oxidative stress
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to prevent CORT-induced neuronal cell death and restraint stress-induced anxiety . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroisocoumarins, including Thunberginol C, can be achieved through several methods. One notable method involves the selenium-catalyzed reaction of stilbene carboxylic acids with diphenyl diselenide and a hypervalent iodine reagent . This method can be modified by using dimethyl diselenide and diphenyl disulfide instead of diphenyl diselenide .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, specifically the leaves of Hydrangea macrophylla var. thunbergii . The extraction process includes drying, fermenting, and processing the leaves to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Thunberginol C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Scientific Research Applications
Thunberginol C has a wide range of scientific research applications:
Comparison with Similar Compounds
Thunberginol C is part of a group of dihydroisocoumarins, which includes compounds such as Thunberginol A, Thunberginol B, and Thunberginol F . Compared to these compounds, this compound has shown unique properties in reducing stress-induced anxiety and neuroinflammation . Other similar compounds include:
Phyllodulcin: Known for its sweet taste and antiallergic properties.
Hydrangenol: Exhibits antimicrobial and anti-inflammatory activities.
This compound stands out due to its combined antiallergic, antimicrobial, and neuroprotective effects, making it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAITHDYVBQITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438304 | |
Record name | THUNBERGINOL C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147517-06-4 | |
Record name | 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147517-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thunberginol C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THUNBERGINOL C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THUNBERGINOL C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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